molecular formula C12H11NO2 B1295939 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione CAS No. 65833-09-2

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1295939
CAS RN: 65833-09-2
M. Wt: 201.22 g/mol
InChI Key: PECLZIRCLUPWGS-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is a derivative of the 1H-pyrrole-2,5-dione family, a class of compounds known for their heterocyclic structure consisting of a five-membered ring with key functional groups that contribute to their chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives can be achieved through various synthetic methods. For instance, the synthesis of 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives was performed using one of three synthetic methods, leading to compounds with significant inhibitory activities on PGE(2) production in macrophage cells . Another example is the one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, which was used to synthesize a new penta-substituted pyrrole derivative . These methods highlight the versatility in synthesizing pyrrole dione derivatives, which can be tailored for specific functional properties.

Molecular Structure Analysis

The molecular structure of pyrrole dione derivatives has been extensively studied using various spectroscopic techniques and confirmed by X-ray crystallography. For example, the structure of a hydrazone derivative of pyrrolizine-1,3-dione was confirmed by X-ray crystallography . Similarly, the crystal structure of a pyrrolidine-2,5-dione derivative was determined, revealing a planar pyrrolidine ring and specific rotational relationships with other moieties in the compound . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Pyrrole dione derivatives exhibit a range of chemical reactivities. For instance, pyrrolizine-1,3-dione shows ketone properties and can undergo ring-opening reactions under basic conditions. It can also couple with diazonium salts to form hydrazones . Additionally, electrophilic substitution reactions of pyrrolopyrimidines, which are structurally related to pyrrole diones, proceed at specific positions on the pyrrole ring, indicating regioselectivity in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. For example, the corrosion inhibition properties of 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione on carbon steel in hydrochloric acid were investigated, showing that these compounds are effective corrosion inhibitors . The adsorption of these derivatives on the steel surface was found to obey Langmuir's adsorption isotherm, indicating a chemisorption process. Quantum chemical calculations using Density Functional Theory (DFT) have been performed to establish a relationship between molecular structures and inhibition efficiencies .

Scientific Research Applications

  • Chiral Chromatography

    • Summary : A compound similar to the one you mentioned, “3,5-Dimethylphenyl isocyanate”, has applications in the field of chiral chromatography . It is used for linking with oligosaccharides and cyclodextrins to create stationary phases in chiral chromatography .
  • Synthesis of Pyrimidinediones and Pyridones

    • Summary : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .
    • Methods : The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
  • Biomedical Nanotechnologies

    • Summary : A bioactive fluorophore 1-(3,5-dimethylphenyl)-2-(furan-2-yl)-4,5-diphenyl-1 H -imidazole has been synthesized and characterized . This compound has potential applications in biomedical nanotechnologies .
  • Synthesis of Ethanones

    • Summary : A compound similar to the one you mentioned, “1-(3,5-Dimethylphenyl)ethanone”, has been identified . While specific applications are not detailed, ethanones are generally useful in organic synthesis.
  • Synthesis of Phenols

    • Summary : Another compound, “Phenol, 3,5-dimethyl-”, has been identified . Phenols are important in the synthesis of a wide variety of chemicals, including plastics and pharmaceuticals.
  • Treatment of Psychotic Disorders

    • Summary : A compound “4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)” has been synthesized and is being studied for the treatment of psychotic disorders .

Safety And Hazards

This section would discuss the safety precautions that need to be taken when handling the compound, as well as its toxicity and environmental impact.


Future Directions

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properties

IUPAC Name

1-(3,5-dimethylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECLZIRCLUPWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287950
Record name 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione

CAS RN

65833-09-2
Record name MLS002667608
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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